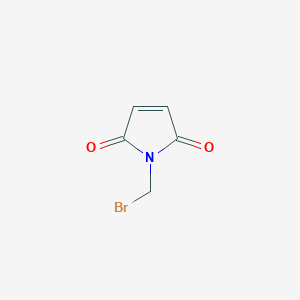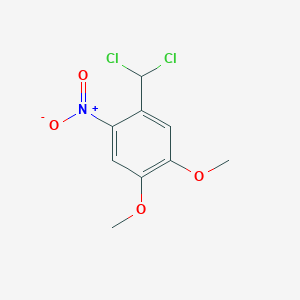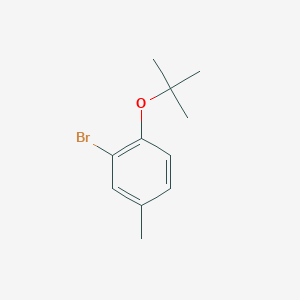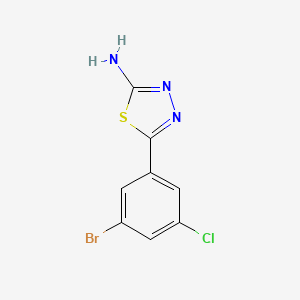
N-Acetyl-4-nitro-L-tryptophan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-4-nitro-L-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of an acetyl group at the nitrogen atom and a nitro group at the fourth position of the indole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-nitro-L-tryptophan typically involves the nitration of N-acetyl-L-tryptophan. One method involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth position of the indole ring .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial biosynthesis. This method involves the use of engineered Escherichia coli strains that express specific enzymes capable of catalyzing the nitration of L-tryptophan. The process includes fermentation in a minimal medium, followed by purification of the product .
化学反応の分析
Types of Reactions
N-Acetyl-4-nitro-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-amino-L-tryptophan derivatives.
Reduction: Formation of 4-amino-L-tryptophan.
Substitution: Formation of various substituted tryptophan derivatives depending on the nucleophile used.
科学的研究の応用
N-Acetyl-4-nitro-L-tryptophan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating oxidative stress and mitochondrial function.
Industry: Utilized in the production of bioactive compounds and materials through biotechnological processes.
作用機序
The mechanism of action of N-Acetyl-4-nitro-L-tryptophan involves its interaction with cellular components to modulate oxidative stress and enhance antioxidant enzyme activities. It protects cells by neutralizing free radicals and maintaining mitochondrial membrane integrity. This compound also inhibits apoptosis by preventing DNA damage and restoring mitochondrial function .
類似化合物との比較
Similar Compounds
N-Acetyl-L-tryptophan: Lacks the nitro group and is used as a radioprotective agent.
4-Nitro-L-tryptophan: Lacks the acetyl group and is used in the synthesis of bioactive molecules.
N-Acetyl-5-nitro-L-tryptophan: Similar structure with the nitro group at the fifth position.
Uniqueness
N-Acetyl-4-nitro-L-tryptophan is unique due to the specific positioning of the nitro group, which imparts distinct chemical properties and biological activities. Its dual functional groups (acetyl and nitro) make it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H13N3O5 |
|---|---|
分子量 |
291.26 g/mol |
IUPAC名 |
2-acetamido-3-(4-nitro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O5/c1-7(17)15-10(13(18)19)5-8-6-14-9-3-2-4-11(12(8)9)16(20)21/h2-4,6,10,14H,5H2,1H3,(H,15,17)(H,18,19) |
InChIキー |
PPBXRRAOLBQTEB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC(CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13691389.png)









![2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B13691435.png)

